4-Hydroxy-7-iodo-indan-1-one
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Overview
Description
4-Hydroxy-7-iodo-indan-1-one is a chemical compound characterized by its unique structure, which includes a hydroxyl group (-OH) and an iodine atom attached to an indanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-iodo-indan-1-one typically involves multi-step organic reactions. One common method starts with the iodination of indan-1-one followed by hydroxylation. The reaction conditions often require the use of iodine sources and oxidizing agents under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-iodo-indan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-Hydroxy-7-iodo-indan-1-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-7-iodo-indan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanisms can vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
4-Hydroxy-indan-1-one
7-Iodo-indan-1-one
4-Hydroxy-7-bromo-indan-1-one
4-Hydroxy-7-chloro-indan-1-one
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Properties
Molecular Formula |
C9H7IO2 |
---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
4-hydroxy-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2 |
InChI Key |
FNEKRCOAAVJUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)I |
Origin of Product |
United States |
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